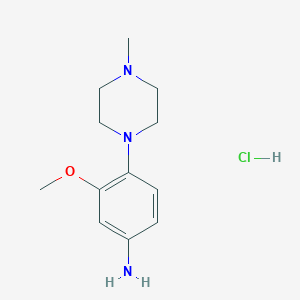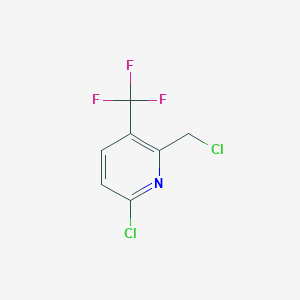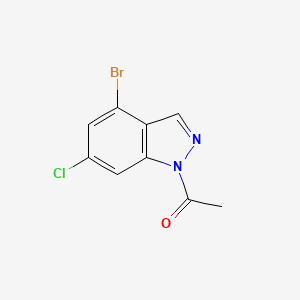
1-(4-Bromo-6-chloro-1H-indazol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-6-chloro-1H-indazol-1-yl)ethanone is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of bromine and chlorine atoms at the 4 and 6 positions of the indazole ring, respectively, and an ethanone group attached to the nitrogen atom of the indazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-6-chloro-1H-indazol-1-yl)ethanone typically involves multiple steps:
Chlorination and Bromination: The starting material, 2-fluoroaniline, is first chlorinated using N-chlorosuccinimide (NCS) to yield 4-chloro-2-fluoroaniline.
Diazotization and Reaction with Formaldoxime: The brominated product undergoes diazotization with sodium nitrite and reacts with formaldoxime to form 2-bromo-4-chloro-6-fluorobenzaldehyde.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Bromo-6-chloro-1H-indazol-1-yl)ethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the indazole ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the ethanone group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for the reduction of the ethanone group.
Major Products Formed
Substitution Products: Various substituted indazole derivatives can be formed depending on the reagents used.
Oxidation Products: The major product of oxidation is 1-(4-bromo-6-chloro-1H-indazol-1-yl)acetic acid.
Reduction Products: The major product of reduction is 1-(4-bromo-6-chloro-1H-indazol-1-yl)ethanol.
Applications De Recherche Scientifique
1-(4-Bromo-6-chloro-1H-indazol-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(4-Bromo-6-chloro-1H-indazol-1-yl)ethanone is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways in cells. The bromine and chlorine atoms on the indazole ring may play a role in its binding affinity to these targets, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(6-Chloro-1H-indazol-1-yl)ethanone: This compound is similar in structure but lacks the bromine atom at the 4 position.
1-(4-Bromo-1H-indazol-1-yl)ethanone: This compound is similar but lacks the chlorine atom at the 6 position.
Uniqueness
1-(4-Bromo-6-chloro-1H-indazol-1-yl)ethanone is unique due to the presence of both bromine and chlorine atoms on the indazole ring, which may contribute to its distinct chemical and biological properties. The combination of these halogen atoms can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C9H6BrClN2O |
|---|---|
Poids moléculaire |
273.51 g/mol |
Nom IUPAC |
1-(4-bromo-6-chloroindazol-1-yl)ethanone |
InChI |
InChI=1S/C9H6BrClN2O/c1-5(14)13-9-3-6(11)2-8(10)7(9)4-12-13/h2-4H,1H3 |
Clé InChI |
RJYHENAWLSBCHX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C2=C(C=N1)C(=CC(=C2)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


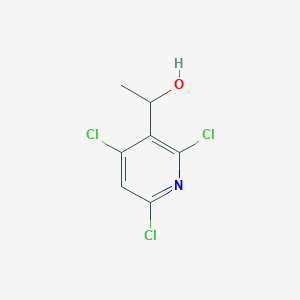

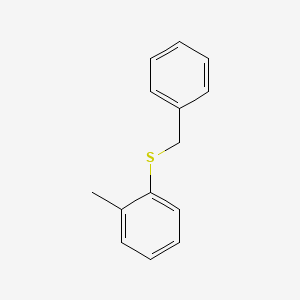


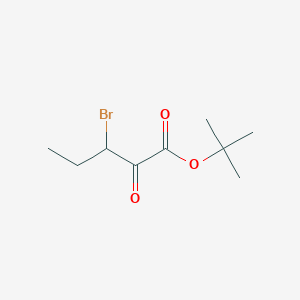


![1-[4-(Benzyloxy)benzyl]azetidine](/img/structure/B13666009.png)
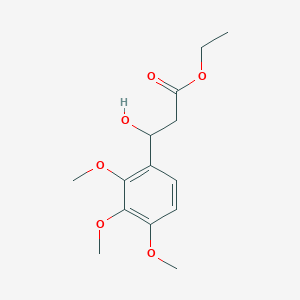

![13-Benzyl-7,10-dioxa-3-azadispiro[4.0.46.45]tetradecan-4-one](/img/structure/B13666035.png)
